![molecular formula C17H14 B14300133 4,5,6-Trihydrobenz[de]anthracene CAS No. 112772-04-0](/img/structure/B14300133.png)
4,5,6-Trihydrobenz[de]anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6-Trihydrobenz[de]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₄.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trihydrobenz[de]anthracene can be achieved through several methods, including:
Friedel-Crafts Cyclization: This method involves the cyclization of diarylmethanes using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Elbs Reaction: This reaction involves the cyclization of ortho-substituted diaryl ketones under basic conditions.
Metal-Catalyzed Reactions: Recent advances have shown that metal-catalyzed reactions with alkynes can be used to construct the anthracene framework.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific methods used may vary depending on the desired application and the availability of starting materials.
化学反応の分析
Types of Reactions
4,5,6-Trihydrobenz[de]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂) are typically employed.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and reduced derivatives .
科学的研究の応用
4,5,6-Trihydrobenz[de]anthracene has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 4,5,6-Trihydrobenz[de]anthracene involves its interaction with various molecular targets and pathways. Its extended aromatic system allows it to participate in π-π interactions, which can influence its binding to biological macromolecules and its photophysical properties . The specific pathways involved may vary depending on the application and the environment in which the compound is used.
類似化合物との比較
4,5,6-Trihydrobenz[de]anthracene can be compared to other polycyclic aromatic hydrocarbons, such as:
Anthracene: Consists of three linearly fused benzene rings and is used in the production of dyes and as a scintillator.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications compared to other similar compounds .
特性
CAS番号 |
112772-04-0 |
|---|---|
分子式 |
C17H14 |
分子量 |
218.29 g/mol |
IUPAC名 |
2,3-dihydro-1H-benzo[a]phenalene |
InChI |
InChI=1S/C17H14/c1-2-9-15-13(5-1)11-14-8-3-6-12-7-4-10-16(15)17(12)14/h1-3,5-6,8-9,11H,4,7,10H2 |
InChIキー |
QUOCOXKLVRYLTP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC3=CC4=CC=CC=C4C(=C23)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




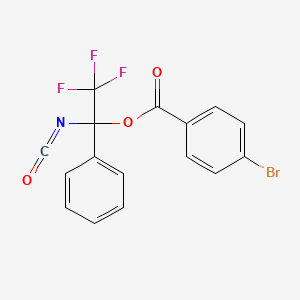


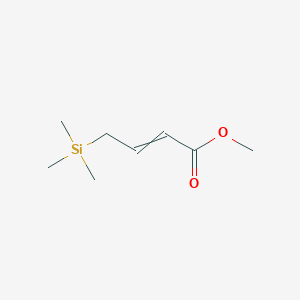
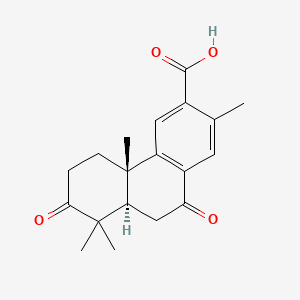
![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)
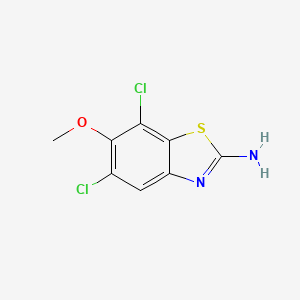
![5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine](/img/structure/B14300115.png)

![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/structure/B14300130.png)
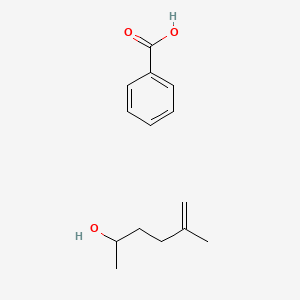
![3-[(4-Bromophenyl)sulfanyl]propanenitrile](/img/structure/B14300132.png)
